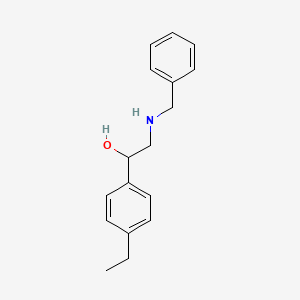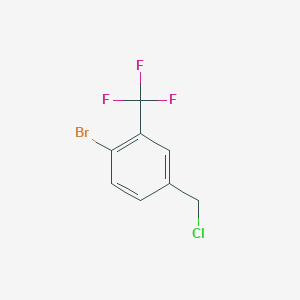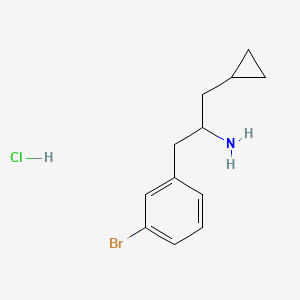
1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride (1CPPA-HCl) is an organic compound with a wide range of applications in the field of scientific research. This compound has been extensively studied and is used in a variety of fields, including chemical synthesis, biochemical research, and pharmacology. The structure of 1CPPA-HCl is composed of a cyclopropyl group and a phenyl group connected by a nitrogen atom, with a chlorine atom attached to the nitrogen atom. The compound is a colorless solid and is soluble in water, ethanol, and other organic solvents.
Scientific Research Applications
Cardiovascular Research
This compound has been studied for its potential in treating arrhythmias, a type of cardiovascular disease. The pharmacokinetic characterization and metabolite identification of this compound, referred to as BH, have been conducted in rats. The study provides insights into the absorption and metabolism of BH, which could guide future research on cardiovascular diseases .
Antifungal Applications
The compound’s derivatives have been evaluated for their antifungal properties. A study involving the synthesis, crystal structure, and biological activity assessment of a related compound showed moderate activity against the Fusarium oxysporum fungal strains. This suggests potential applications in developing antifungal treatments .
Antimicrobial Research
Although the same study that investigated antifungal properties found no significant effect against bacterial strains like Escherichia coli, Bacillus subtilis, and Micrococcus luteus, the structural analysis and biological activity assessments provide a foundation for further exploration in antimicrobial applications .
Pharmacokinetics and Metabolism
Detailed pharmacokinetic studies have been performed to understand the behavior of BH in biological systems. The compound’s maximum concentration and time to reach peak concentration in rat plasma were determined, offering valuable data for drug development processes .
In Silico Metabolite Prediction
In silico techniques have been used to predict the metabolites of BH. This approach can significantly accelerate the drug discovery process by predicting how a compound is metabolized without the need for extensive in vitro or in vivo studies .
Density Functional Theory (DFT) Studies
DFT studies have been conducted to understand the electronic properties of related compounds. These studies provide insights into the molecule’s stability, reactivity, and potential as a drug candidate .
Coordination Chemistry
β-ketoenol derivatives, a class to which this compound belongs, play a crucial role in coordination chemistry. They can form stable complexes with transition metals, which could be useful in various industrial and research applications .
Drug Development Against Chronic Diseases
The compound’s framework has been implicated in the development of drugs against chronic diseases such as HIV, cancer, and influenza. Its role in the synthesis of drugs with antioxidant and anti-inflammatory properties also highlights its importance in pharmaceutical research .
properties
IUPAC Name |
1-(3-bromophenyl)-3-cyclopropylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c13-11-3-1-2-10(6-11)8-12(14)7-9-4-5-9;/h1-3,6,9,12H,4-5,7-8,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPKIPCHRIBQBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(CC2=CC(=CC=C2)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


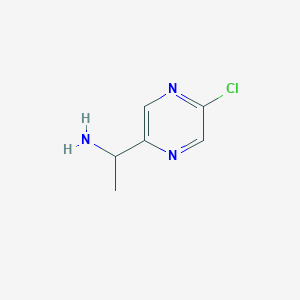
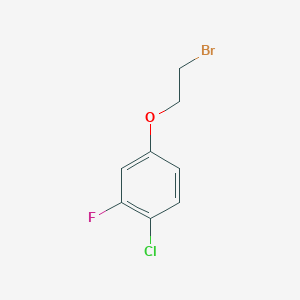
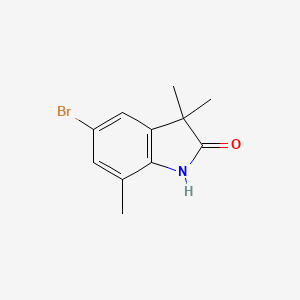

![8-bromo-4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B1380032.png)
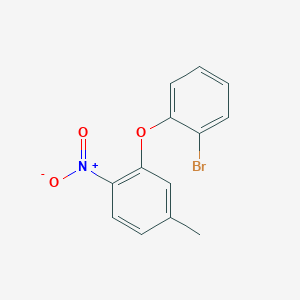

![3-[(Tert-butoxy)carbonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1380036.png)
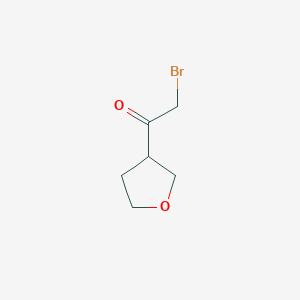

![ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B1380039.png)
